去氟氟伏沙明

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Desfluoro Fluvoxamine is an impurity of Fluvoxamine . Fluvoxamine is a selective serotonin reuptake inhibitor (SSRI) used to treat symptoms of obsessive-compulsive disorder (OCD) in adults and children at least 8 years old .

Molecular Structure Analysis

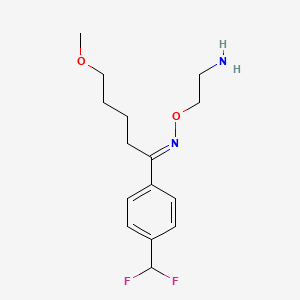

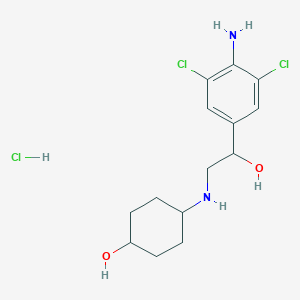

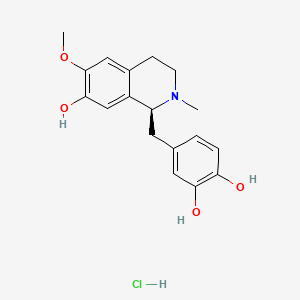

Desfluoro Fluvoxamine has a molecular formula of C15H22F2N2O2 and a molecular weight of 300.34 .

Chemical Reactions Analysis

A study reported an effective electrochemical sensor for determination of the antidepressant drug fluvoxamine using a carbon paste electrode modified by nickel nanoparticles .

科学研究应用

Treatment of COVID-19

Desfluoro Fluvoxamine has been shown in a small, double-blind, placebo-controlled, randomized study to prevent clinical deterioration of patients with mild coronavirus disease 2019 (COVID-19) . It controls inflammation through its agonism for the sigma-1 receptor . It also has effects such as reduction in platelet aggregation, decreased mast cell degranulation, interference with endolysosomal viral trafficking, regulation of inositol-requiring enzyme 1α-driven inflammation and increased melatonin levels .

Treatment of Obsessive-Compulsive Disorder (OCD)

Initially used to treat obsessive-compulsive disorder (OCD), Desfluoro Fluvoxamine has been shown to have the strongest activity of all SSRIs at the sigma-1 receptor (S1R) with low-nanomolar affinity . It potentiates nerve-growth factor (NGF)-induced neurite outgrowth in PC 12 cells .

Anti-Inflammatory Properties

Desfluoro Fluvoxamine’s anti-inflammatory effects likely stem from its regulation of S1R, which modulates innate and adaptive immune responses . It regulates inflammatory cytokine activity and gene expression in both cell and animal models of inflammation .

4. Regulation of Inositol-Requiring Enzyme 1α (IRE1)-Driven Inflammation Desfluoro Fluvoxamine is an important regulator of inositol-requiring enzyme 1α (IRE1)-driven inflammation . This has implications in COVID-19 as severity is associated with an increased level of inflammatory mediators including cytokines and chemokines .

Postmortem Redistribution

The distribution of Desfluoro Fluvoxamine in all biological fluids was evaluated and a postmortem redistribution effect was observed . This could be useful in forensic toxicology.

Identification of Metabolites

Desfluoro Fluvoxamine acid metabolite was identified in urine, bile and in cardiac blood, through an LC–QTOF analytical procedure . This could be useful in drug testing and pharmacokinetics studies.

作用机制

Target of Action

Desfluoro Fluvoxamine, like its parent compound Fluvoxamine, primarily targets the serotonin transporter . This transporter plays a crucial role in the reuptake of serotonin, a neurotransmitter that regulates mood, appetite, and sleep .

Mode of Action

Desfluoro Fluvoxamine acts as a selective serotonin reuptake inhibitor (SSRI) . It binds to the serotonin transporter, inhibiting the reuptake of serotonin into the presynaptic neuron . This action increases the concentration of serotonin in the synaptic cleft, enhancing its effects on the postsynaptic neuron .

Biochemical Pathways

Desfluoro Fluvoxamine affects the serotonergic pathway by inhibiting the reuptake of serotonin . This action leads to an increase in serotonin levels in the synaptic cleft, which can enhance the downstream effects of serotonin, including mood regulation .

Pharmacokinetics

Fluvoxamine, from which Desfluoro Fluvoxamine is derived, is well absorbed after oral administration and is widely distributed in the body . It is extensively metabolized in the liver, with a mean half-life of about 15 hours

Result of Action

The increased serotonin levels resulting from Desfluoro Fluvoxamine’s action can lead to improved mood and reduced symptoms of depression and anxiety . Additionally, Fluvoxamine has been shown to have anti-inflammatory effects, likely stemming from its regulation of the sigma-1 receptor , which could potentially apply to Desfluoro Fluvoxamine as well.

Action Environment

The action of Desfluoro Fluvoxamine, like other SSRIs, can be influenced by various environmental factors. For instance, the presence of certain drugs can affect its metabolism and efficacy due to drug-drug interactions . Additionally, factors such as the patient’s age, liver function, and smoking status can also influence the drug’s pharmacokinetics .

属性

IUPAC Name |

2-[(E)-[1-[4-(difluoromethyl)phenyl]-5-methoxypentylidene]amino]oxyethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22F2N2O2/c1-20-10-3-2-4-14(19-21-11-9-18)12-5-7-13(8-6-12)15(16)17/h5-8,15H,2-4,9-11,18H2,1H3/b19-14+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IREIMYRIFHIJAG-XMHGGMMESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCCC(=NOCCN)C1=CC=C(C=C1)C(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCCC/C(=N\OCCN)/C1=CC=C(C=C1)C(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22F2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1217214-94-2 |

Source

|

| Record name | Desfluoro fluvoxamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1217214942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DESFLUORO FLUVOXAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GUK01AF9IB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(3-Hydroxypropoxy)-3-methoxyphenyl]ethanone](/img/structure/B602244.png)